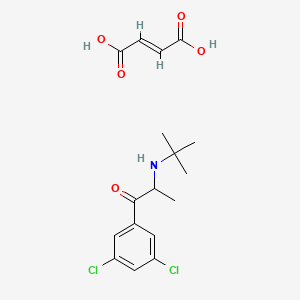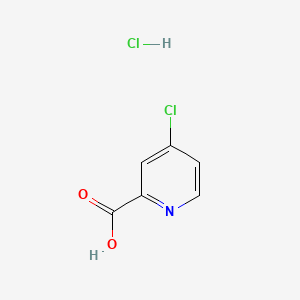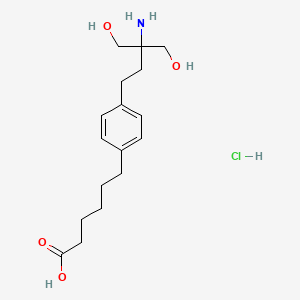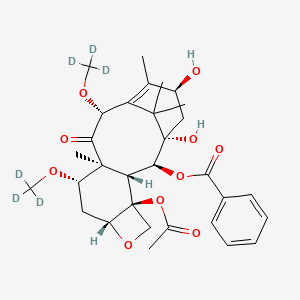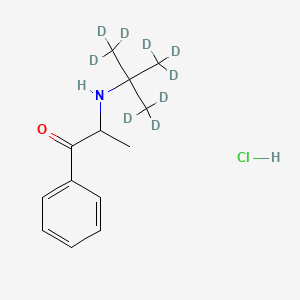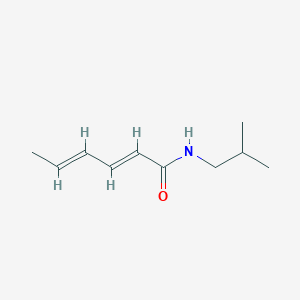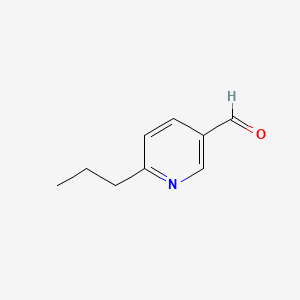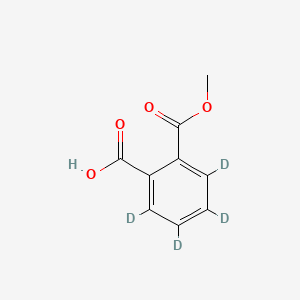
Monomethylphthalat-d4
Übersicht
Beschreibung
Monomethyl Phthalate-d4 is the deuterium labeled Monomethyl phthalate . It is a phthalate metabolite and acts as a urinary biomarker of phthalates exposure . It can be used as a standard for the determination of thyroid cancer and benign nodule .
Synthesis Analysis
A gas chromatography-mass spectrometry (GC–MS) method has been developed to determine polar and thermally unstable phthalate metabolites including Monomethyl Phthalate . This method allows for the elimination of derivatization agents, reduction of toxic waste production, and simplification of the analytical procedure .Chemical Reactions Analysis
Phthalates, including Monomethyl Phthalate, can be degraded by a wide variety of microorganisms under aerobic, anaerobic, and facultative conditions . The breakdown process revealed the intermediates phthalic acid, monomethyl phthalate, monoethyl phthalate, and ethyl methyl phthalate .Wissenschaftliche Forschungsanwendungen
Bestimmung von Phthalat-Metaboliten
Monomethylphthalat-d4 wird bei der Weiterentwicklung der Bestimmung von Phthalat-Metaboliten mittels Gaschromatographie eingesetzt . Diese Methode ermöglicht die Bestimmung von polaren und thermisch instabilen Phthalat-Metaboliten ohne die Notwendigkeit eines Derivatisierungsschritts oder zusätzlicher Geräte . Die Methode ist schnell, einfach, wiederholbar und reduziert die Produktion von giftigem Abfall .
Umwelttoxikologie
This compound wird in umwelttoxikologischen Studien eingesetzt . Es trägt zum Verständnis der Mechanismen und Phänomene bei, die unter verschiedenen Bedingungen im GC-Injektor auftreten .
Abwassergestützte Epidemiologie
This compound wird in der abwassergestützten Epidemiologie als Werkzeug zur Abschätzung der Exposition der Bevölkerung gegenüber Phthalat-Weichmachern eingesetzt . Diese Methode bietet eine nicht-invasive und wirtschaftliche Alternative zur Urinanalyse .
Abschätzung der menschlichen Exposition gegenüber Phthalaten
This compound wird verwendet, um die menschliche Exposition gegenüber Phthalaten abzuschätzen . Konzentrationen im Rohwasser werden in Expositionsniveaus für sechs Phthalatdiester umgerechnet .
Abschätzung der Metabolitenkonzentrationen im Urin
This compound wird verwendet, um die Metabolitenkonzentrationen im Urin abzuschätzen
Wirkmechanismus
Target of Action
Monomethyl Phthalate-d4 is the deuterium labeled form of Monomethyl Phthalate . Monomethyl Phthalate is a metabolite of phthalates . It acts as a urinary biomarker of phthalates exposure and can be used as a standard for the determination of thyroid cancer and benign nodule .
Mode of Action
It is known that phthalates, including monomethyl phthalate, are metabolized in the body and excreted in urine . The presence of Monomethyl Phthalate in urine can indicate exposure to phthalates .
Biochemical Pathways
Phthalates, including Monomethyl Phthalate, are known to be metabolized by a variety of microorganisms under aerobic, anaerobic, and facultative conditions . The physical and chemical attributes of phthalates have a significant impact on their environmental fate, transport, and degradation in different natural settings .
Pharmacokinetics
It is known that the incorporation of deuterium into drug molecules can potentially affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The result of the action of Monomethyl Phthalate-d4 is its ability to act as a urinary biomarker of phthalates exposure . This can be used as a standard for the determination of thyroid cancer and benign nodule .
Action Environment
Phthalates, including Monomethyl Phthalate, are known to contaminate almost every aspect of the environment as they migrate or emit over the whole life cycle of a product containing phthalates, from production to disposal . The environmental factors, including the presence of microorganisms capable of metabolizing phthalates, can influence the action, efficacy, and stability of Monomethyl Phthalate-d4 .
Biochemische Analyse
Biochemical Properties
Monomethyl Phthalate-d4 interacts with various enzymes and proteins in biochemical reactions . It is transformed into monomethyl phthalate and phthalic acid within 24 hours by the esterase enzyme from certain bacteria . The nature of these interactions involves the conversion of Monomethyl Phthalate-d4 into other compounds, indicating its role in metabolic processes .
Cellular Effects
Monomethyl Phthalate-d4 has been found to have significant effects on various types of cells and cellular processes . Exposure to Monomethyl Phthalate-d4 can lead to early embryo developmental delay, excessive reactive oxygen species production in early embryos, and depletion of adenosine triphosphate (ATP) synthesis of early embryos . These effects influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Monomethyl Phthalate-d4 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is known to disrupt the endocrine system, affecting reproductive health and physical development .
Temporal Effects in Laboratory Settings
The effects of Monomethyl Phthalate-d4 change over time in laboratory settings . It has been observed that exposure to Monomethyl Phthalate-d4 can lead to early embryo developmental delay . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of Monomethyl Phthalate-d4 vary with different dosages in animal models . Higher maternal concentrations of Monomethyl Phthalate-d4 were associated with fewer counts of oocyte retrieved and good-quality embryos .
Metabolic Pathways
Monomethyl Phthalate-d4 is involved in various metabolic pathways . It is transformed into monomethyl phthalate and phthalic acid by the esterase enzyme, indicating its role in the metabolism of phthalates .
Eigenschaften
IUPAC Name |
2,3,4,5-tetradeuterio-6-methoxycarbonylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c1-13-9(12)7-5-3-2-4-6(7)8(10)11/h2-5H,1H3,(H,10,11)/i2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNJSWIPFHMKRAT-QFFDRWTDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OC)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40858103 | |
| Record name | 2-(Methoxycarbonyl)(~2~H_4_)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40858103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1276197-40-0 | |
| Record name | 2-(Methoxycarbonyl)(~2~H_4_)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40858103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{Methyl[2-(methylamino)ethyl]amino}acetaldehyde](/img/structure/B585987.png)
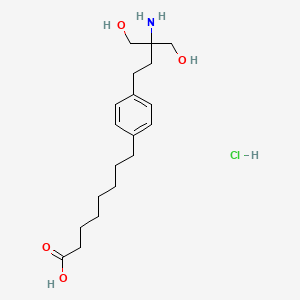
![1-Azabicyclo[2.2.1]heptan-3-one,oxime,(E)-(9CI)](/img/no-structure.png)
